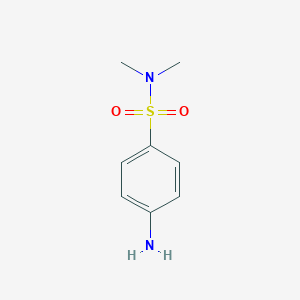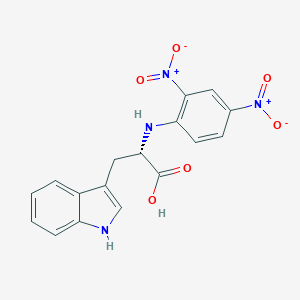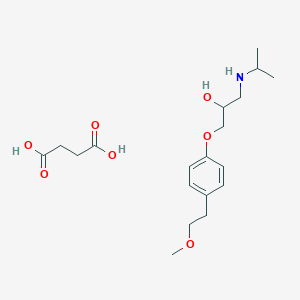
Metroprolol succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metroprolol succinate is a beta-blocker drug that is commonly used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure.
Applications De Recherche Scientifique
Cardiovascular Applications
Metoprolol succinate is primarily used in cardiovascular therapies. It's a selective β(1)-adrenergic antagonist, effectively used for hypertension and coronary heart disease. Its efficacy in reducing cardiovascular events and mortality in patients with these conditions has been established in multiple studies. A controlled release/extended-release formulation of metoprolol succinate ensures constant plasma concentrations and β(1)-blockade with the convenience of once-daily administration, improving patient compliance (Papadopoulos & Papademetriou, 2009). Another study highlighted its role in reducing cardiovascular events and mortality in heart failure patients (Kobalava & Km, 2003).
Metabolomic Profiling
Research has delved into the metabolomic profiles associated with metoprolol's effectiveness in hypertension treatment. A study investigating urinary metabolites in hypertensive patients taking metoprolol found significant alterations in gut microbiota-derived urinary metabolites, suggesting a link between the drug's effectiveness and microbiome-derived metabolites (Brocker et al., 2020).
Drug Delivery and Formulation
Several studies have focused on the formulation and delivery of metoprolol succinate. Research into sustained-release matrix tablets has shown effective methods for prolonging drug release, enhancing patient adherence to medication regimens. Studies have utilized various polymers and techniques for controlling drug release (Singhvi et al., 2012), (Bhalekar et al., 2017). Innovative approaches like pulsatile multiparticulate drug delivery systems have also been developed, catering to specific timing needs in cardiovascular disease management (Jagdale et al., 2011).
Pharmacokinetics and Pharmacodynamics
Studies have evaluated the pharmacokinetics and pharmacodynamics of metoprolol succinate in combination therapies, particularly its interactions with other medications like telmisartan in the management of hypertension. These studies indicate the absence of significant pharmacokinetic interactions and improved blood pressure control with combination therapy, while also assessing safety profiles (Nandi et al., 2013).
Propriétés
Numéro CAS |
207983-04-8 |
|---|---|
Nom du produit |
Metroprolol succinate |
Formule moléculaire |
C19H31NO7 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H6O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
ZBOQQGAVXCUYJM-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O |
Synonymes |
1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol, butanedioic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



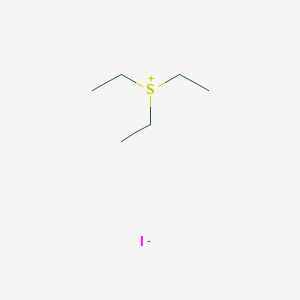
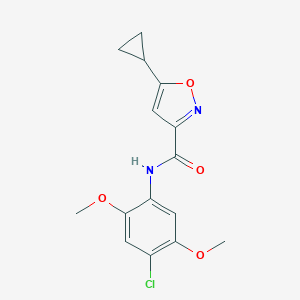
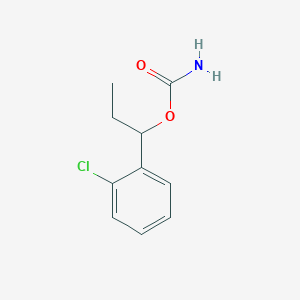
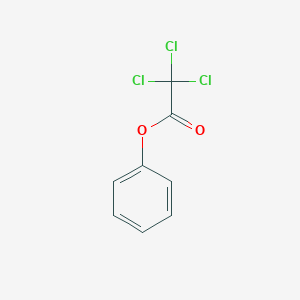
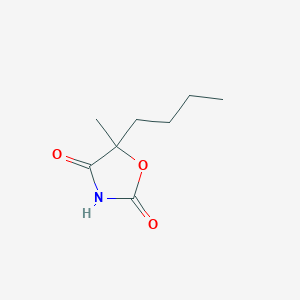
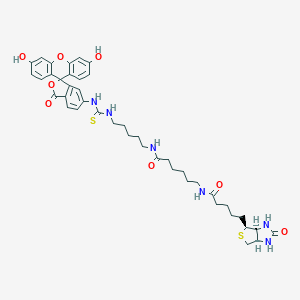
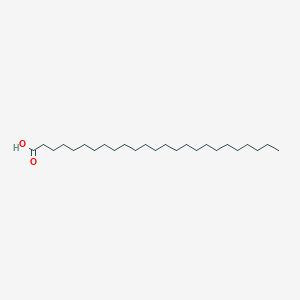
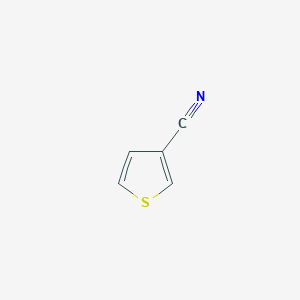
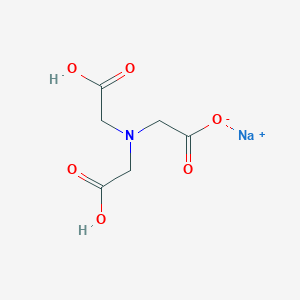
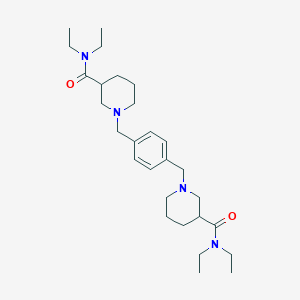
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
